[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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Overview
Description
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group and an oxabicyclohexane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The difluoromethylation of C(sp^2)–H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X–CF_2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved using novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF_2H groups to specific sites on the molecule . These methods are designed to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF_2H for the formation of X–CF_2H bonds and various metal-based catalysts for difluoromethylation . Reaction conditions may vary depending on the specific reaction being performed, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxabicyclohexane ring contribute to its unique binding properties and reactivity. These interactions can influence various biological processes and pathways, making the compound a valuable tool for scientific research .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
4-(1,1-Difluoro-1H-1λ4,10λ4-benzo[4,5]thiazolo[3,2-c][1,3,2]oxazaborinin-3-yl)-N,N-diphenylaniline:
Uniqueness
[4-(Difluoromethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is unique due to its specific structural features, including the difluoromethyl group and oxabicyclohexane ring
Properties
IUPAC Name |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-5(9)6-1-7(2-6,3-10)11-4-6/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBLXXCLUTJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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